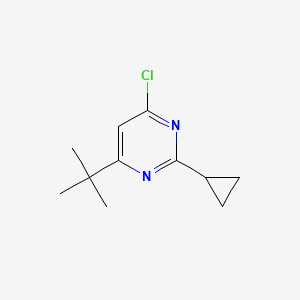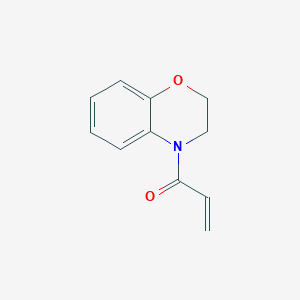
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one
Descripción general
Descripción
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one is a type of aryl-fused 1,4-oxazine derivative . These compounds have been studied due to their pesticidal, especially antifeedant and antifungal, as well as pharmacological activities .
Synthesis Analysis
The synthesis of these compounds involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . Various synthetic strategies have been developed, including transition metal catalysis, microwave-assistance, metal-free or solid-state processes . Some of these syntheses are carried out in mild reaction conditions, employing room temperature and/or environmentally friendly solvents .Molecular Structure Analysis
The molecular structure of this compound is complex. It involves a 1,4-benzoxazine ring fused to an arene scaffold . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . Attack on this by the anthranilic acid amino group, proton exchange and loss of a second molecule of ethanol would then yield iminium ion . Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give ring closed dihydro product .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, their standard molar enthalpy of formation and tautomerization energy of its tautomers has been evaluated by calorimetric and computational methods .Aplicaciones Científicas De Investigación
1. Antibacterial Properties
- Application Summary: 1,4-benzothiazine derivatives, which can be synthesized from 3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one, have been studied for their antibacterial properties .
- Methods of Application: The derivatives were developed by exploiting a click chemistry reaction using a CuI-catalyzed Huisgen [3 ? 2] cycloaddition .
- Results: The compounds showed convincing antibacterial activities against different microorganisms .
2. Antiarrhythmic and Hypertensive Effects
- Application Summary: Fluorinated 3,4-dihydro-2H-1,4-benzothiazin-1,1-dioxide derivatives have been tested for their effects on blood pressure and arrhythmia .
- Methods of Application: The derivatives were synthesized in the presence of pentafluorobenzoic and screened for their activity in vivo on mature Wistar line .
- Results: The compounds showed antiarrhythmic activity and had an effect on lowering blood pressure .
3. Thermosetting Resins
- Application Summary: 3,4-Dihydro-1,3-benzoxazines, which can be synthesized from 3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one, polymerize upon heating to give thermosetting resins .
- Methods of Application: The compounds are heated to induce polymerization .
- Results: The resulting resins have applications ranging from the casting of airplane parts to adhesives .
4. Antimicrobial and Antiviral Properties
- Application Summary: 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which can be synthesized from 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one, have been found to possess antimicrobial and antiviral properties .
- Methods of Application: The derivatives are synthesized and then tested for their in vitro activity against various microorganisms .
- Results: The compounds have shown promising results in combating different types of microorganisms .
5. Anticancer Properties
- Application Summary: Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines have been synthesized as potential anticancer agents .
- Methods of Application: The compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines .
- Results: These analogues exhibited moderate to good potency against various cancer cell lines .
6. Pesticidal Properties
- Application Summary: Aryl-fused 1,4-oxazine derivatives, which can be synthesized from 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one, have been studied for their pesticidal properties .
- Methods of Application: The derivatives are synthesized and then tested for their pesticidal properties .
- Results: The compounds have shown promising results in combating various pests .
7. Antimicrobial and Antiviral Properties
- Application Summary: 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which can be synthesized from 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one, have been found to possess antimicrobial and antiviral properties .
- Methods of Application: The derivatives are synthesized and then tested for their in vitro activity against various microorganisms .
- Results: The compounds have shown promising results in combating different types of microorganisms .
8. Antidiabetic Properties
- Application Summary: 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which can be synthesized from 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one, have been found to possess antidiabetic properties .
- Methods of Application: The derivatives are synthesized and then tested for their in vitro activity against various microorganisms .
- Results: The compounds have shown promising results in combating different types of microorganisms .
9. Anti-allergic Properties
- Application Summary: The derivatives of 1, 3-diazole, which can be synthesized from 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one, show different biological activities such as anti-allergic .
- Methods of Application: The derivatives are synthesized and then tested for their in vitro activity against various microorganisms .
- Results: The compounds have shown promising results in combating different types of microorganisms .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-11(13)12-7-8-14-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFOBLSDLFCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one | |
CAS RN |
1156925-29-9 | |
| Record name | 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




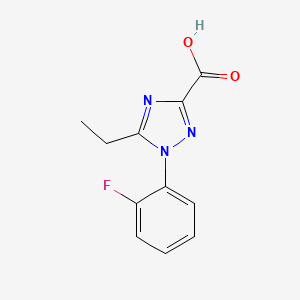
![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)

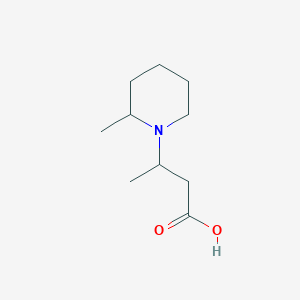
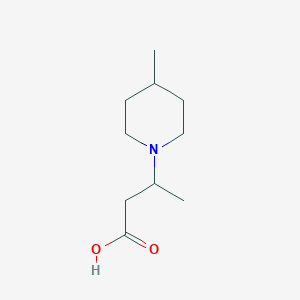
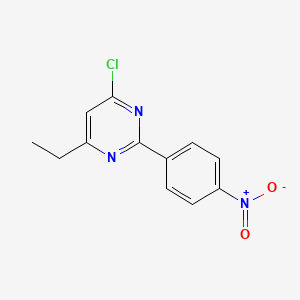
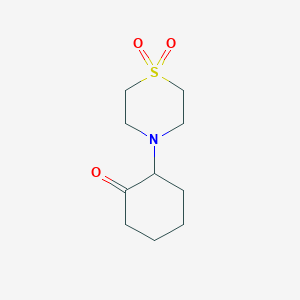
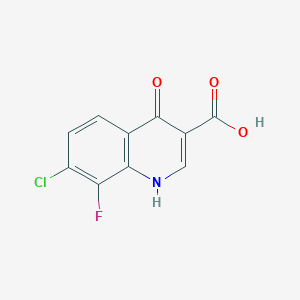
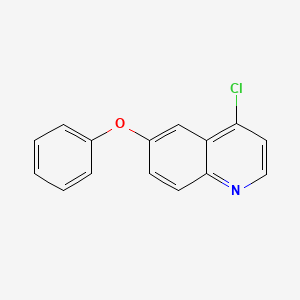
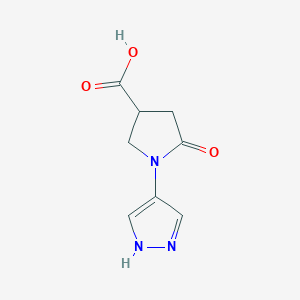
![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)
